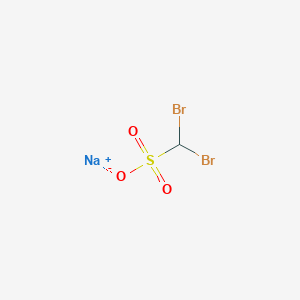
Sodium dibromomethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium dibromomethanesulfonate is an organosulfur compound with the molecular formula CHBr2NaO3S and a molecular weight of 275.88 g/mol. It is a white to off-white solid that is slightly soluble in water and dimethyl sulfoxide (DMSO). This compound is used in various chemical applications, particularly in the preparation of halogenated alkyl sulfonic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium dibromomethanesulfonate can be synthesized through the bromination of methanesulfonic acid. The reaction typically involves the use of bromine or a brominating agent such as oxalyl bromide in the presence of a solvent like DMSO . The reaction conditions are generally mild, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: Sodium dibromomethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Sodium dibromomethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other organosulfur compounds and halogenated alkyl sulfonic acids.
Biology: The compound is used in studies involving the inhibition of methanogenesis, particularly in the investigation of competing reactions like homoacetogenesis.
Medicine: It is utilized in the preparation of radiographic contrast agents for imaging urogenital organs.
Industry: this compound is employed in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of sodium dibromomethanesulfonate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as an inhibitor of methanogenesis by interfering with the metabolic pathways of methanogenic archaea . The compound targets enzymes involved in the methanogenesis process, leading to the accumulation of intermediates like formate and acetate .
Comparación Con Compuestos Similares
Sodium 2-bromoethanesulfonate: This compound is also used as an inhibitor of methanogenesis and has similar applications in biological studies.
Sodium methanesulfonate: A simpler analog that lacks the bromine atoms and is used in different chemical syntheses.
Sodium trifluoromethanesulfonate: Another related compound with fluorine atoms instead of bromine, used in various organic reactions.
Uniqueness: Sodium dibromomethanesulfonate is unique due to its dibromo substitution, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific chemical and biological applications where halogenated sulfonates are required.
Propiedades
IUPAC Name |
sodium;dibromomethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Br2O3S.Na/c2-1(3)7(4,5)6;/h1H,(H,4,5,6);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLHWBMHXANJIO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)[O-])(Br)Br.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBr2NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














